1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid
CAS No.:
Cat. No.: VC16676393
Molecular Formula: C10H15NO3
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15NO3 |
|---|---|
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | 1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H15NO3/c12-8(13)7-6-10(9(14)11-7)4-2-1-3-5-10/h7H,1-6H2,(H,11,14)(H,12,13) |
| Standard InChI Key | YATIBHHZINOUNN-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(CC1)CC(NC2=O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid features a spirocyclic core where two rings—a cyclohexane and a pyrrolidine—share a single carbon atom (Figure 1). The "spiro[4.5]" designation indicates a six-membered ring (4 carbons in one segment) fused to a five-membered ring (5 carbons). The ketone group at position 1 and the carboxylic acid at position 3 introduce polar functionalities critical for molecular interactions .
Table 1: Key Physicochemical Properties
The stereochemistry at position 3 significantly influences biological activity. The (3S) and (3R) enantiomers, such as those cataloged by BLD Pharmatech (331951-85-0) and Vulcanchem (2165825-89-6), underscore the importance of chirality in drug design .
Spectral and Analytical Data
While experimental data on melting/boiling points remain unpublished, computational models predict a moderate LogP value (2.82), suggesting balanced lipophilicity for membrane permeability . The polar surface area (37.3 Ų) aligns with typical spirocyclic compounds, facilitating interactions with enzymatic active sites .
Synthesis and Industrial Manufacturing
Laboratory-Scale Synthesis
The synthesis of 1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid typically begins with a bicyclic precursor undergoing cyclization. A representative route involves:
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Cyclization of Amino Alcohols: Reacting 2-aminocyclohexanol with a ketone-containing carboxylic acid derivative under basic conditions (e.g., NaOH) to form the spirocyclic骨架.
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Oxidation and Functionalization: Introducing the oxo group via Jones oxidation or Swern conditions, followed by protection/deprotection strategies to isolate the carboxylic acid.
Example Reaction Scheme:
Yields depend on reaction optimization, with catalysts like palladium or enzymes improving stereoselectivity for enantiomeric purity .
Industrial Production Challenges
Scaling synthesis requires cost-effective reagents and streamlined steps. Industrial methods may employ:
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Continuous Flow Reactors: Enhancing cyclization efficiency and reducing side products.
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Enantioselective Catalysis: Using chiral catalysts to produce (3S) or (3R) forms at scale.
Research Advancements and Future Directions
Stereochemical Optimization
Recent work focuses on enantioselective synthesis to isolate (3S) and (3R) forms, as chirality impacts target affinity . Computational docking studies could predict optimal configurations for specific enzymes.
Collaborative Drug Discovery Initiatives
Partnerships between academia and suppliers like Vulcanchem and BLD Pharmatech aim to expand compound libraries for high-throughput screening .
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